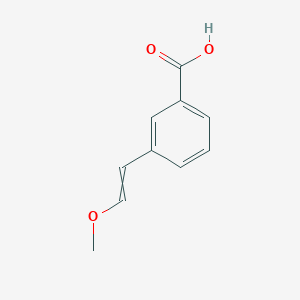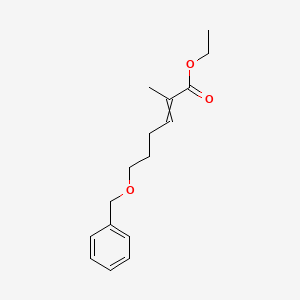
Ethyl 6-(benzyloxy)-2-methylhex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(benzyloxy)-2-methylhex-2-enoate is an organic compound that belongs to the class of esters It features a benzyloxy group attached to a hexenoate backbone, making it a versatile molecule in organic synthesis and various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(benzyloxy)-2-methylhex-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol under acidic conditions to form the ester . Another method involves the use of 2-benzyloxypyridine as a surrogate for benzyl trichloroacetimidate, which can be alkylated to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-(benzyloxy)-2-methylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Catalytic hydrogenation can reduce the double bond in the hexenoate chain.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: NBS for bromination, often in the presence of light or heat to initiate the reaction.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Saturated esters.
Substitution: Benzylic bromides.
Applications De Recherche Scientifique
Ethyl 6-(benzyloxy)-2-methylhex-2-enoate has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 6-(benzyloxy)-2-methylhex-2-enoate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the benzylic hydrogen is abstracted, leading to the formation of a benzylic carbocation, which is then stabilized by resonance with the benzene ring . This intermediate can then undergo further reactions to form the final product.
Comparaison Avec Des Composés Similaires
Ethyl 6-(benzyloxy)-2-methylhex-2-enoate can be compared with other esters and benzyloxy-containing compounds:
Ethyl benzoate: Similar ester structure but lacks the hexenoate chain.
Benzyl acetate: Contains a benzyloxy group but with an acetate ester.
Ethyl 2-methylhexanoate: Similar hexanoate structure but without the benzyloxy group.
The uniqueness of this compound lies in its combination of a benzyloxy group with a hexenoate ester, providing distinct reactivity and applications in synthesis and research.
Propriétés
Numéro CAS |
109307-90-6 |
|---|---|
Formule moléculaire |
C16H22O3 |
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
ethyl 2-methyl-6-phenylmethoxyhex-2-enoate |
InChI |
InChI=1S/C16H22O3/c1-3-19-16(17)14(2)9-7-8-12-18-13-15-10-5-4-6-11-15/h4-6,9-11H,3,7-8,12-13H2,1-2H3 |
Clé InChI |
ABPBAWHZUDVFMX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CCCCOCC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)

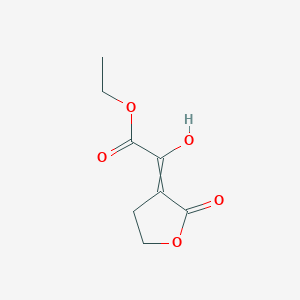
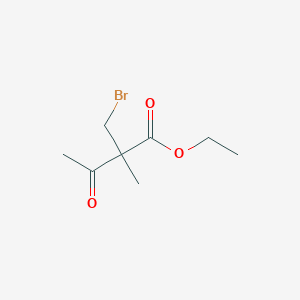
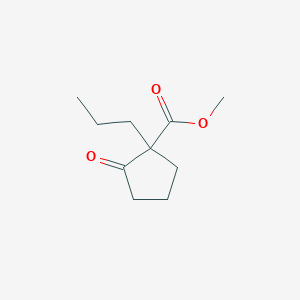
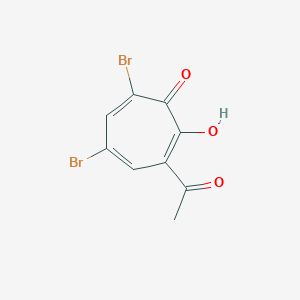
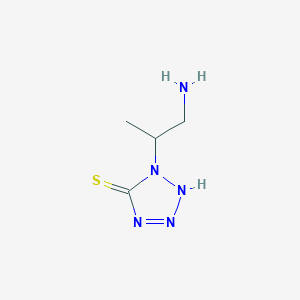
![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
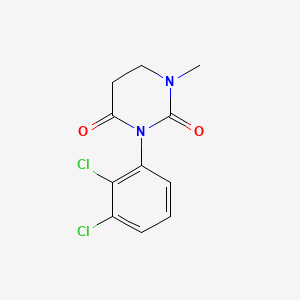
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
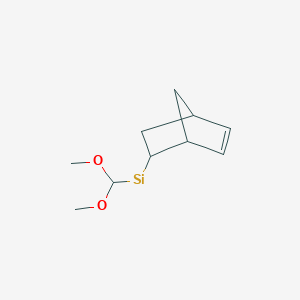

![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
